5-Bromo-2,4-dimethyl-1,3-thiazole
Overview
Description
5-Bromo-2,4-dimethyl-1,3-thiazole: is an organic compound with the molecular formula C5H6BrNS and a molecular weight of 192.08 g/mol . It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethyl-1,3-thiazole typically involves the bromination of 2,4-dimethyl-1,3-thiazole. One common method includes the treatment of 2,4-dimethyl-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dimethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products such as 5-amino-2,4-dimethyl-1,3-thiazole or 5-thio-2,4-dimethyl-1,3-thiazole.
Oxidation Reactions: Products like this compound sulfoxide or sulfone.
Reduction Reactions: Products like 2,4-dimethyl-1,3-thiazolidine.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dimethyl-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of more complex molecules with potential biological activities .
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of new pharmaceuticals and agrochemicals .
Medicine: Its derivatives have shown promising activities against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic processes, leading to the modulation of cellular functions . The bromine atom at the 5-position can also enhance the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
- 3-Bromo-2,5-dimethyl-1,4-benzoquinone
- 2,4-Dimethyl-N-phenyl-1,3-thiazole-5-carboxamide
- 2,5-Di(3-pyridinyl)-1,3-thiazolo[5,4-d]-1,3-thiazole
Comparison: Compared to other similar compounds, 5-Bromo-2,4-dimethyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring. The presence of both methyl groups at the 2 and 4 positions, along with the bromine atom at the 5 position, imparts distinct chemical and biological properties to the compound . This unique structure allows for selective reactions and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-3-5(6)8-4(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCVAYFJQLZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305471 | |
Record name | 5-bromo-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28599-52-2 | |
Record name | 28599-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-dimethyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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